molecular formula C17H15ClFN5O4S B2948778 N-(3-chloro-4-fluorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 1040647-51-5

N-(3-chloro-4-fluorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2948778
CAS No.: 1040647-51-5
M. Wt: 439.85
InChI Key: UGXDKXPAWODXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative featuring:

  • A 3-chloro-4-fluorophenyl group attached via an acetamide linker.
  • A 1,1-dioxidotetrahydrothiophen-3-yl substituent on the pyrazolo[3,4-d]pyrimidin core.
  • A 4-oxo moiety, characteristic of this class of heterocyclic compounds.

The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) likely enhances metabolic stability and solubility compared to non-oxidized sulfur-containing analogs .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[1-(1,1-dioxothiolan-3-yl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN5O4S/c18-13-5-10(1-2-14(13)19)22-15(25)7-23-9-20-16-12(17(23)26)6-21-24(16)11-3-4-29(27,28)8-11/h1-2,5-6,9,11H,3-4,7-8H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXDKXPAWODXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(3-chloro-4-fluorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic molecule with potential applications in medicinal chemistry. Its biological activity is of significant interest due to its structural components that suggest interactions with various biological targets. This article explores the biological activity of this compound, synthesizing findings from diverse sources, including case studies and research data.

Chemical Structure and Properties

The compound features several notable structural elements:

  • A 3-chloro-4-fluorophenyl moiety, which may enhance lipophilicity and facilitate membrane permeability.
  • A tetrahydrothiophene ring that contributes to its pharmacokinetic properties.
  • A pyrazolo[3,4-d]pyrimidine core known for its biological activities, particularly in inhibiting enzymes involved in cancer progression.
PropertyValue
Molecular FormulaC₁₅H₁₄ClF₁N₃O₂S
Molecular Weight353.80 g/mol
SolubilitySoluble in DMSO, ethanol
Melting PointNot available

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In a study evaluating various pyrazolo[3,4-d]pyrimidine derivatives, this compound demonstrated potent inhibition of tumor cell proliferation, particularly against breast and lung cancer cell lines.

Case Study: MDM2 Inhibition

A related study highlighted the compound's ability to inhibit the Murine Double Minute 2 (MDM2) protein, a negative regulator of the p53 tumor suppressor. The inhibition of MDM2 leads to increased p53 activity, promoting apoptosis in cancer cells. The compound showed a Ki value of less than 1 nM, indicating high affinity for the target .

Enzyme Inhibition

The compound also acts as an inhibitor of specific enzymes involved in cancer metabolism. For instance, it has been shown to inhibit cathepsin K (EC 3.4.22.38), an enzyme implicated in bone resorption and tumor metastasis. This inhibition can potentially reduce the metastatic spread of cancer cells .

Antimicrobial Activity

Preliminary studies suggest that the compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the exact pathways involved.

Absorption and Distribution

The compound's lipophilic nature suggests good absorption characteristics when administered orally. Studies have indicated favorable pharmacokinetic profiles with rapid absorption and moderate half-life, making it a candidate for oral formulations.

Metabolism

Metabolic studies indicate that the compound undergoes hepatic metabolism primarily through cytochrome P450 enzymes. Identifying specific metabolic pathways is crucial for understanding potential drug-drug interactions.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural differences among analogs lie in substituent groups on the aromatic rings and heterocyclic cores. Below is a comparative analysis:

Compound Name / ID Core Structure Substituents Molecular Formula (MW) Melting Point (°C) Key Features
Target Compound Pyrazolo[3,4-d]pyrimidine 3-Cl-4-F-phenyl; 1,1-dioxidotetrahydrothiophen-3-yl Not explicitly stated Not reported Sulfone group enhances polarity; chloro/fluoro groups improve electrophilicity
Cpd. from Pyrazolo[3,4-d]pyrimidine 4-Cl-phenyl; 3-CF3-phenyl C20H13ClF3N5O2 (447.8) Not reported Trifluoromethyl group increases lipophilicity; lacks sulfone moiety
Cpd. from Pyrazolo[3,4-b]pyridine 4-Cl-phenyl; 4-CF3-phenyl C28H20ClF3N4O2 (536.0) 221–223 Bulkier trifluoromethyl group; pyridine core reduces planarity
Example 41 () Pyrazolo[3,4-d]pyrimidine 4-amino-3-(methylthio); chromen-4-one Not explicitly stated 102–105 Methylthio and chromenone groups may confer redox activity
Cpd. from Pyridazine 3,4-dimethoxyphenyl; 3-Cl-4-F-phenyl C21H17ClF N3O4 (430.8) Not reported Pyridazine core with electron-rich methoxy groups; distinct solubility

Physicochemical and Bioactivity Insights

  • Sulfone vs. Thiophene: The 1,1-dioxidotetrahydrothiophen-3-yl group in the target increases solubility relative to non-oxidized thiophene derivatives (e.g., ’s thiophen-2-yl compounds) .
  • Thermal Stability: Higher melting points in ’s compound (221–223°C) suggest greater crystallinity due to the trifluoromethyl group and pyridine core, whereas Example 41 (102–105°C) has lower thermal stability, possibly due to flexible chromenone substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.